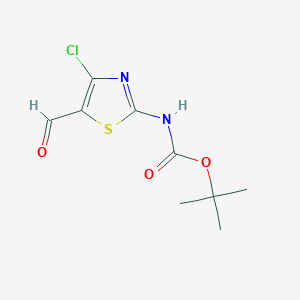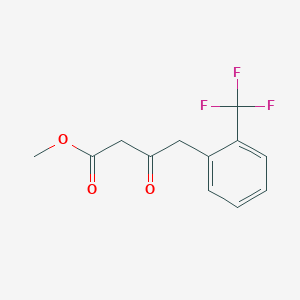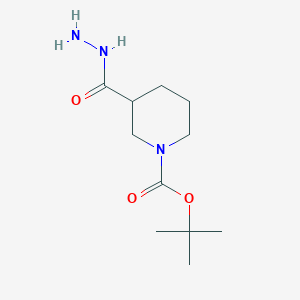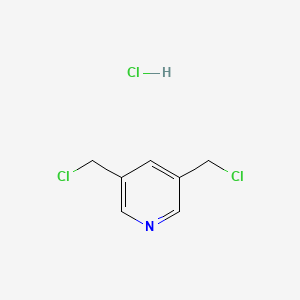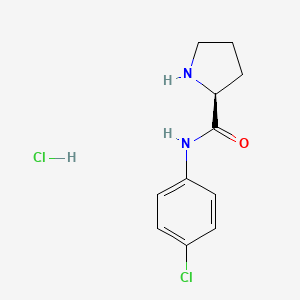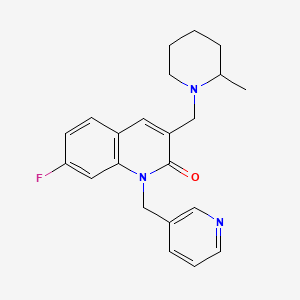![molecular formula C13H13NO2Si B1439458 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione CAS No. 1192263-95-8](/img/structure/B1439458.png)
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2Si . It has a molecular weight of 243.34 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to this compound involves reactions like the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, compounds with similar structures like ethynyltrimethylsilane have been used in reactions such as microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
This compound has a melting point of 196 - 197 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Substituted Pyrrolo[3,4‐a]carbazoles
Research has shown the utility of "4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione" in the synthesis of substituted pyrrolo[3,4-a]carbazoles. These compounds were generated through cycloaddition reactions with substituted maleimides. The process yielded derivatives with succinimide moieties, highlighting the versatility of the compound in synthesizing complex organic structures with potential pharmaceutical applications (Bleile, Wagner, & Otto, 2005).
Divergent Synthesis Approach
Another study focused on the compound's role in a divergent synthesis approach to create polysubstituted indoles and quinolines from 2-ethynylanilines. By modifying the terminal substituent group on the ethynylaniline, researchers could switch between intramolecular cyclization and intermolecular dimerization pathways, highlighting the compound's flexibility in synthetic organic chemistry (Sakai et al., 2008).
Antibacterial Agents Synthesis
A notable application of this compound is in the synthesis of 1H-Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as potential antibacterial agents. Through a catalyzed coupling reaction, a series of ribonucleosides were synthesized, demonstrating slight inhibitory activity against selected bacterial strains, indicating its potential as a precursor for developing new antibacterial compounds (Kassab et al., 2010).
Organic Electronics Application
Moreover, the synthesis of 4,4'-Spiro-bis[cyclopenta[2,1-b;3,4-b']dithiophene] derivatives from a precursor structurally related to "this compound" showcases its utility in creating building blocks for organic electronics. This research underscores the compound's role in advancing materials science, particularly in the development of components for polymer solar cells (Liu et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXRUVMUGSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

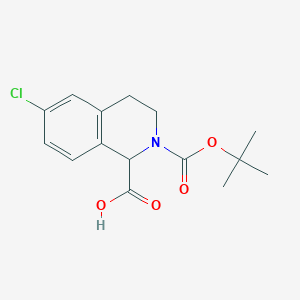
![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
